4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid
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Overview
Description
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid is a synthetic organic compound that features a thiazole ring and a pyridine moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the function of certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of inflammation, pain, microbial growth, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been found to exert a variety of effects at the molecular and cellular level, often resulting in therapeutic benefits .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .
Preparation Methods
The synthesis of 4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid typically involves the reaction of 4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid with pyridine derivatives. One common method involves using a solution of 4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid in dry acetonitrile with N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to obtain intermediates, which, upon further treatment, produce the target compound .
Chemical Reactions Analysis
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Scientific Research Applications
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with potential therapeutic effects such as anti-inflammatory, antimicrobial, and anticancer activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid is unique due to its specific combination of thiazole and pyridine rings. Similar compounds include:
4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid: Differing by the substitution on the thiazole ring.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
This compound’s unique structure allows it to exhibit distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
4-oxo-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(3-4-11(17)18)15-12-14-9(7-19-12)8-2-1-5-13-6-8/h1-2,5-7H,3-4H2,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDBQLIHGWRNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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